![molecular formula C26H35N3O6S2 B2679102 Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449768-33-6](/img/structure/B2679102.png)
Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Description
Scientific Research Applications
Synthetic Applications
Phosphine-Catalyzed Annulation
Research has explored the use of similar compounds in the synthesis of highly functionalized tetrahydropyridines through phosphine-catalyzed [4 + 2] annulation processes. These synthetic methods offer pathways to create complex organic structures with high regioselectivity and excellent yields, indicating the utility of such compounds in synthesizing novel organic materials (Zhu, Lan, & Kwon, 2003).
Metal–Organic Frameworks (MOFs)
Another area of research involves the use of carboxylate-assisted ethylamide compounds in the creation of MOFs. These studies focus on the synthesis, structure, thermostability, and luminescence properties of MOFs, contributing valuable insights into the design of functional materials for various applications (Sun et al., 2012).
Chemical Reactions and Properties
Cyclization Reactions
Research has been conducted on the cyclization reactions of ethyl 1-amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline derivatives, leading to the synthesis of complex heterocyclic compounds. These reactions are essential for creating novel compounds with potential biological activities (Paronikyan et al., 2016).
Supramolecular Chemistry
The interaction of similar compounds with aminopyrimidine derivatives has been studied, revealing insights into the formation of supramolecular structures through hydrogen bonding. Such research aids in understanding the fundamental principles of molecular recognition and assembly, which are crucial for the development of nanoscale devices and materials (Balasubramani, Muthiah, & Lynch, 2007).
properties
IUPAC Name |
ethyl 2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O6S2/c1-6-34-26(31)23-21-11-12-28(16(2)3)15-22(21)36-25(23)27-24(30)19-7-9-20(10-8-19)37(32,33)29-13-17(4)35-18(5)14-29/h7-10,16-18H,6,11-15H2,1-5H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTELMMIQAVYYCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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